molecular formula C16H34ClNO2 B14350890 2-(Tetradecylamino)acetic acid;hydrochloride CAS No. 91794-01-3

2-(Tetradecylamino)acetic acid;hydrochloride

Cat. No.: B14350890
CAS No.: 91794-01-3
M. Wt: 307.9 g/mol
InChI Key: PFTLPDKOOCILAS-UHFFFAOYSA-N
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Description

2-(Tetradecylamino)acetic acid;hydrochloride is a chemical compound that belongs to the class of amino acids. It is characterized by the presence of a tetradecylamino group attached to the acetic acid moiety. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tetradecylamino)acetic acid;hydrochloride typically involves the reaction of tetradecylamine with chloroacetic acid. The reaction is carried out under controlled conditions, usually in the presence of a base such as sodium hydroxide, to facilitate the formation of the desired product. The reaction can be represented as follows:

[ \text{Tetradecylamine} + \text{Chloroacetic acid} \rightarrow \text{2-(Tetradecylamino)acetic acid} ]

The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

2-(Tetradecylamino)acetic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-(Tetradecylamino)acetic acid;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its role in cell signaling and metabolism.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Tetradecylamino)acetic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dodecylamino)acetic acid;hydrochloride
  • 2-(Hexadecylamino)acetic acid;hydrochloride
  • 2-(Octadecylamino)acetic acid;hydrochloride

Uniqueness

2-(Tetradecylamino)acetic acid;hydrochloride is unique due to its specific chain length and the presence of the tetradecylamino group. This structural feature imparts distinct chemical and biological properties, making it suitable for specific applications that other similar compounds may not be able to achieve.

Properties

CAS No.

91794-01-3

Molecular Formula

C16H34ClNO2

Molecular Weight

307.9 g/mol

IUPAC Name

2-(tetradecylamino)acetic acid;hydrochloride

InChI

InChI=1S/C16H33NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-15-16(18)19;/h17H,2-15H2,1H3,(H,18,19);1H

InChI Key

PFTLPDKOOCILAS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCNCC(=O)O.Cl

Origin of Product

United States

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